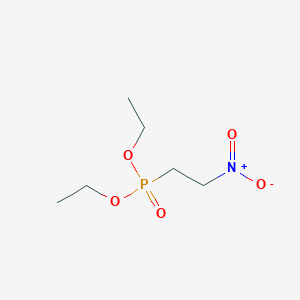
Urea, 1,1-bis(2-cyanoethyl)-3-(p-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1,1-bis(2-cyanoethyl)-3-(p-chlorophenyl)-: is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of cyanoethyl and chlorophenyl groups in its structure suggests potential reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For this specific compound, a possible synthetic route could involve the reaction of 1,1-bis(2-cyanoethyl)amine with p-chlorophenyl isocyanate under controlled conditions. The reaction might require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The process would include steps like mixing, reaction, separation, and purification. Techniques such as crystallization, distillation, and chromatography might be employed to obtain the pure compound.
化学反应分析
Types of Reactions:
Oxidation: The compound might undergo oxidation reactions, especially at the cyanoethyl groups, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions could target the cyano groups, converting them into amines.
Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products: The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学研究应用
Chemistry: In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its reactivity might make it useful in organic synthesis and materials science.
Biology and Medicine: In biology and medicine, substituted ureas are often explored for their potential as pharmaceuticals. They might exhibit biological activities such as enzyme inhibition or receptor modulation.
Industry: Industrially, such compounds could be used in the production of polymers, resins, and other materials. Their unique properties might make them suitable for specific applications like coatings or adhesives.
作用机制
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyanoethyl and chlorophenyl groups could play a role in binding to the target molecules, influencing the compound’s efficacy and specificity.
相似化合物的比较
- Urea, 1,1-bis(2-cyanoethyl)-3-(p-methylphenyl)-
- Urea, 1,1-bis(2-cyanoethyl)-3-(p-fluorophenyl)-
Comparison: Compared to similar compounds, the presence of the chlorophenyl group might impart unique reactivity and properties. For example, the electron-withdrawing nature of the chlorine atom could influence the compound’s stability and reactivity in various chemical reactions.
Conclusion
Urea, 1,1-bis(2-cyanoethyl)-3-(p-chlorophenyl)-: is a versatile compound with potential applications in various fields. Its synthesis, reactivity, and applications make it an interesting subject for scientific research and industrial use. Further studies and detailed information from scientific literature would provide a deeper understanding of its properties and potential.
属性
CAS 编号 |
73953-60-3 |
|---|---|
分子式 |
C13H13ClN4O |
分子量 |
276.72 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-1,1-bis(2-cyanoethyl)urea |
InChI |
InChI=1S/C13H13ClN4O/c14-11-3-5-12(6-4-11)17-13(19)18(9-1-7-15)10-2-8-16/h3-6H,1-2,9-10H2,(H,17,19) |
InChI 键 |
GNXPRSJVXITOOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)N(CCC#N)CCC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)








![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)




